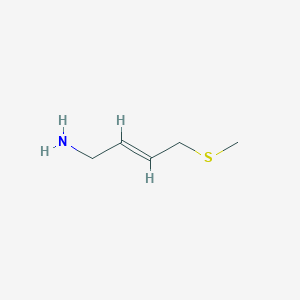

4-(methylsulfanyl)but-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methylsulfanyl)but-2-en-1-amine, commonly referred to as 4-Methylthio-2-butanamine, is an organic compound belonging to the class of sulfanylalkanamines. It is a colorless, odourless, and non-volatile solid, with a molecular formula of C4H11NS and a molecular weight of 99.21 g/mol. 4-Methylthio-2-butanamine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including chiral compounds, peptides, and peptidomimetics.

Mecanismo De Acción

4-Methylthio-2-butanamine is an intermediate in the synthesis of various organic compounds, and its mechanism of action is determined by the reaction it is used in. In the synthesis of chiral compounds, 4-Methylthio-2-butanamine acts as a nucleophile, attacking an electrophilic center in the reaction mixture and forming a new covalent bond. In the synthesis of peptides, 4-Methylthio-2-butanamine acts as a catalyst, promoting the formation of amide bonds between amino acid residues.

Biochemical and Physiological Effects

4-Methylthio-2-butanamine has not been studied for its biochemical and physiological effects, as it is not intended for human consumption. However, it has been used in the synthesis of various drugs, and the biochemical and physiological effects of these drugs are well-documented. For example, naproxen is an anti-inflammatory drug that works by blocking the action of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Phenytoin is an anticonvulsant drug that works by blocking voltage-gated sodium channels, which are involved in the propagation of electrical signals in the brain. Fluoxetine is an antidepressant drug that works by blocking the reuptake of serotonin, a neurotransmitter involved in the regulation of mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 4-Methylthio-2-butanamine in laboratory experiments is that it is a stable, non-volatile solid, making it easy to handle and store. It is also a relatively inexpensive reagent, making it cost-effective for use in large-scale synthesis. However, there are some limitations to its use. For example, it is not soluble in most organic solvents, making it difficult to use in organic synthesis. In addition, it is not very reactive, making it difficult to use in some reactions.

Direcciones Futuras

There are several potential future directions for the research and development of 4-Methylthio-2-butanamine. One potential direction is the development of new synthetic methods for the preparation of 4-Methylthio-2-butanamine and its derivatives. Another potential direction is the exploration of its use in the synthesis of new drugs and agrochemicals. Finally, further research could be done to explore its potential applications in the field of biotechnology, such as the synthesis of peptides and peptidomimetics.

Métodos De Síntesis

4-Methylthio-2-butanamine can be synthesized by the reaction of 4-methylthiophenol with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous solution at room temperature and can be carried out in either a batch or continuous process. The product is isolated by precipitation and can be purified by recrystallization.

Aplicaciones Científicas De Investigación

4-Methylthio-2-butanamine has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds, peptides, and peptidomimetics. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug naproxen, the anticonvulsant drug phenytoin, and the anti-depressant drug fluoxetine. It has also been used in the synthesis of agrochemicals, such as the herbicide glyphosate.

Propiedades

IUPAC Name |

(E)-4-methylsulfanylbut-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIWAACBNNBBST-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C=C/CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)but-2-en-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)